Bienvenue dans la boutique en ligne BenchChem!

Linarin

Acetylcholinesterase Selectivity Alzheimer's disease

Linarin (acacetin-7-O-β-D-rutinoside) uniquely combines selective AChE inhibition (IC₅₀ 3.80 µM) with >100-fold BuChE selectivity and dual anti-resorptive/pro-osteogenic activity. Its 7-O-rutinoside moiety is structurally essential for target engagement—acacetin or apigenin cannot substitute. A validated LC-MS/MS method enables simultaneous parent/metabolite tracking. Select linarin for precision cholinergic and bone metabolism research without off-target peripheral effects. Inquire for pricing.

Molecular Formula C28H32O14
Molecular Weight 592.5 g/mol
CAS No. 34327-15-6
Cat. No. B7760091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinarin
CAS34327-15-6
Molecular FormulaC28H32O14
Molecular Weight592.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O
InChIInChI=1S/C28H32O14/c1-11-21(31)23(33)25(35)27(39-11)38-10-19-22(32)24(34)26(36)28(42-19)40-14-7-15(29)20-16(30)9-17(41-18(20)8-14)12-3-5-13(37-2)6-4-12/h3-9,11,19,21-29,31-36H,10H2,1-2H3/t11-,19+,21-,22+,23+,24-,25+,26+,27+,28+/m0/s1
InChIKeyYFVGIJBUXMQFOF-PJOVQGMDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Linarin (CAS 34327-15-6) Procurement Guide: Acacetin-7-O-Rutinoside Identity and Natural Occurrence


Linarin (acacetin-7-O-β-D-rutinoside; C₂₈H₃₂O₁₄; MW 592.55) is a flavone glycoside comprising the aglycone acacetin (5,7-dihydroxy-4′-methoxyflavone) linked at the 7-OH position to the disaccharide rutinose (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose) [1]. This glycosylation distinguishes linarin structurally from its aglycone acacetin and other non-glycosylated flavonoids. The compound occurs naturally across multiple plant families including Asteraceae, Lamiaceae, and Scrophulariaceae, with documented isolation from Chrysanthemum indicum, Buddleja officinalis, Mentha arvensis, and Cirsium setosum [1].

Why Linarin Cannot Be Interchanged with Acacetin or Other Flavonoid Glycosides: Structural and Functional Distinctions


Linarin's 7-O-rutinoside glycosylation pattern fundamentally alters its physicochemical properties, pharmacokinetic behavior, and molecular recognition compared to its aglycone acacetin and other flavone glycosides. The rutinosyl moiety enhances aqueous solubility relative to non-glycosylated flavonoids and influences tissue distribution profiles distinct from other glycosylation patterns (e.g., monoglucosides or diglycosides with different linkage configurations) [1]. Critically, both the 4′-methoxyl group and the 7-O-sugar moiety participate directly in ligand-receptor binding interactions, as demonstrated by molecular docking studies showing these structural elements are essential for acetylcholinesterase inhibitory activity [2]. Consequently, substitution with acacetin, apigenin, or other flavonoid analogs with differing glycosylation patterns cannot reproduce linarin's specific target engagement profile, oral bioavailability characteristics, and in vivo metabolic conversion to multiple active metabolites .

Quantitative Differentiation Evidence: Linarin vs. Comparator Compounds in Validated Assays


AChE Selectivity: Linarin Demonstrates Undetectable BuChE Inhibition at 100-Fold Excess Concentration vs. Dual Inhibitors

Linarin exhibits highly selective acetylcholinesterase (AChE) inhibition with no detectable butyrylcholinesterase (BuChE) activity even at 100-fold dosage, contrasting with non-selective cholinesterase inhibitors that affect both enzymes [1]. This selectivity profile is structurally mediated by the specific 4′-methoxyl and 7-O-rutinoside moieties that preferentially engage AChE active site residues [2]. In a comprehensive review, linarin demonstrated AChE IC₅₀ = 8.3 μM versus BuChE IC₅₀ = 11.7 μM [3].

Acetylcholinesterase Selectivity Alzheimer's disease Cholinesterase inhibition

Ex Vivo Brain AChE Inhibition: Linarin 140 mg/kg Achieves Efficacy Equivalent to Huperzine A 0.5 mg/kg

In ex vivo mouse brain tissue analysis, linarin administered intraperitoneally produced dose-dependent AChE inhibition in both cortex and hippocampus. Critically, the highest dose of linarin (140 mg/kg) produced inhibition effects equivalent to those obtained after huperzine A treatment at 0.5 mg/kg, establishing a direct potency benchmark against a clinically used AChE inhibitor [1].

Neuropharmacology Ex vivo Dose-response Brain tissue

Osteoclast Inhibition: Linarin Demonstrates Superior Potency to Aglycone Acacetin at Equivalent Concentrations

In a direct comparative study, linarin and its aglycone acacetin were evaluated for their ability to abrogate actin ring formation in bone-resorbing osteoclasts. Both compounds inhibited αvβ3 integrin and core-linked CD44 signaling, but linarin exhibited greater potency at equivalent concentrations (1–20 μM) compared to acacetin, indicating that the rutinoside glycosylation enhances anti-resorptive activity [1].

Osteoporosis Bone resorption Osteoclast Actin ring formation

Pharmacokinetic Distinction: Linarin Functions as a Multi-Metabolite Prodrug Converting to Acacetin, Apigenin, and p-Hydroxybenzaldehyde

Following oral administration (90 mg/kg) in rats, linarin undergoes metabolic conversion to three distinct active metabolites: acacetin, apigenin, and p-hydroxy benzaldehyde, all simultaneously quantifiable in plasma and liver tissue via validated LC-MS/MS methodology over a linear range of 1.00–200 ng/mL [1]. This multi-metabolite profile distinguishes linarin from single-entity flavonoids that do not generate multiple bioactive species in vivo, and from the aglycone acacetin which lacks the rutinoside-mediated pharmacokinetic profile of the parent glycoside [1].

Pharmacokinetics Metabolism LC-MS/MS Prodrug

Evidence-Backed Research Applications for Linarin (Acacetin-7-O-Rutinoside)


Alzheimer's Disease Research: Selective CNS AChE Inhibition with Validated Ex Vivo Brain Activity

Linarin is optimally suited for Alzheimer's disease research applications requiring selective AChE inhibition with minimal peripheral BuChE-related adverse effects. Its AChE IC₅₀ of 3.80 ± 1.15 μM and >100-fold selectivity window over BuChE, combined with ex vivo validation of brain tissue AChE inhibition at doses producing effects equivalent to huperzine A (0.5 mg/kg), make linarin a valuable tool compound for investigating cholinergic dysfunction in neurodegenerative models [1]. The molecular docking-confirmed involvement of both 4′-methoxyl and 7-O-rutinoside moieties in AChE binding provides structural rationale for target engagement [1].

Osteoporosis and Bone Remodeling Studies: Dual Osteoclast Inhibition and Osteoblast Promotion

Linarin is appropriate for bone metabolism research requiring simultaneous anti-resorptive and pro-osteogenic activity. The compound demonstrates direct inhibition of osteoclast actin ring formation and bone matrix adhesion at 1–20 μM, with superior potency compared to its aglycone acacetin at equivalent concentrations [1]. Concurrently, linarin dose-dependently enhances osteoblast proliferation, ALP activity, mineralization, and osteogenesis-related gene expression (RUNX2, OCN, BSP, COL-I) in MC3T3-E1 cells, with in vivo validation showing protection against OVX-induced bone loss .

Pharmacokinetic and Prodrug Metabolism Studies: Validated LC-MS/MS Methodology for Multi-Metabolite Tracking

Linarin is an ideal candidate for prodrug metabolism and pharmacokinetic studies requiring simultaneous tracking of parent compound and multiple active metabolites. A validated LC-MS/MS method exists with linear range of 1.00–200 ng/mL for linarin, acacetin, apigenin, and p-hydroxy benzaldehyde in both plasma and liver tissue matrices, following oral administration of 90 mg/kg in rats [1]. This methodology enables precise quantification of linarin's conversion to three distinct bioactive species, supporting research into glycoside-mediated pharmacokinetic modulation and tissue-specific metabolite distribution [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Linarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.